2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been carried out by the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . A novel method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives has been developed, which involves a Curtius rearrangement followed by an intramolecular cyclization .Scientific Research Applications
Antitumor Activity
New derivatives of benzothiazole, incorporating different heterocyclic ring systems, have been synthesized and evaluated for their potential antitumor activity. Among these, specific compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Insecticidal Activity
Research on benzothiazole derivatives has also extended into agricultural applications, where certain compounds have been synthesized and tested as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of benzothiazole-based compounds in developing new insecticides (Fadda et al., 2017).
Antioxidant and Anti-inflammatory Properties
A series of novel compounds based on the benzothiazole structure have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some of these compounds demonstrated significant activity in these areas, suggesting their potential therapeutic applications in diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed and synthesized, exhibiting good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against certain pathogens. This suggests the potential of these compounds as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).
Anticonvulsant Evaluation
Investigations into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been conducted, with some compounds showing significant anticonvulsant activity. This indicates the possible use of benzothiazole derivatives in epilepsy treatment (Nath et al., 2021).
Mechanism of Action
Target of Action
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The mode of action of this compound is likely to be dependent on its specific targets. For instance, if it acts as an AMPA receptor modulator, it would interact with the AMPA receptors, influencing the flow of ions through the receptor and thereby modulating neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by this compound would also depend on its specific targets. For example, if it acts as an antihypertensive, it might affect pathways related to blood pressure regulation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as an anticancer agent, it might induce apoptosis in cancer cells or inhibit their proliferation .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-2-24-13-9-7-12(8-10-13)18-16(21)11-25-17-19-14-5-3-4-6-15(14)26(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCXSFHNPLLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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